molecular formula C4H11N B042293 tert-Butylamine CAS No. 75-64-9

tert-Butylamine

Cat. No. B042293
CAS RN: 75-64-9
M. Wt: 73.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Patent
US09096526B2

Procedure details

A mixture of the N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine (130 mg, 0.34 mmol) in CH3CN (1 mL) and H2O (1 mL) was treated with 1 M H2SO4 (0.5 mL) resulting in a light yellow solution. The reaction flask was placed in an oil bath and heated to 78° C. After 4 h, an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3 and analyzed by HPLC. HPLC analysis showed that all of the starting material had been consumed and only a trace of the desired product formed (mainly aldehyde with t-butylamine still intact). After stirring for 20 h at 78° C., HPLC analysis still showed only a trace of the desired product (<2%). The reaction was stopped at this point.
Name
N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[C:10]([CH:12](OCC)[O:13]CC)[N:9]=[C:8]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[C:7]=1[F:26])([CH3:4])([CH3:3])[CH3:2].OS(O)(=O)=O>CC#N.O>[C:1]([NH:5][C:6]1[C:7]([F:26])=[C:8]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[N:9]=[C:10]([CH:12]=[O:13])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3].[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C(=NC(=C1)C(OCC)OCC)C1=CC=C(C=C1)Cl)F
Name
Quantity
1 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a light yellow solution
CUSTOM
Type
CUSTOM
Details
The reaction flask was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3
CUSTOM
Type
CUSTOM
Details
had been consumed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)NC1=CC(=NC(=C1F)C1=CC=C(C=C1)Cl)C=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.